molecular formula C17H18F2N2OS B5799652 N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea

N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea

Cat. No. B5799652
M. Wt: 336.4 g/mol
InChI Key: YQYMVBJJSSKANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Difluoromethoxyphenylthiourea (DFMTU).

Mechanism of Action

The exact mechanism of action of N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It also inhibits the activity of various enzymes involved in cancer cell proliferation and migration. Its antiviral activity is believed to be due to its ability to inhibit viral entry and replication.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells. It also modulates the expression of various genes involved in cancer cell survival and proliferation. In addition, it has been found to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea in lab experiments is its potential as a potent anticancer and antiviral agent. It also exhibits anti-inflammatory and antinociceptive properties, making it a suitable candidate for studying the mechanisms of these processes. However, one of the limitations is that its exact mechanism of action is not fully understood, which may hinder its further development and application.

Future Directions

There are several future directions for research on N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea. One of the directions is to study its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective derivatives. Additionally, its pharmacokinetic and toxicological properties need to be studied in more detail to assess its suitability for clinical use.

Synthesis Methods

The synthesis of N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea involves the reaction between 4-(difluoromethoxy)-2-methylbenzylamine and phenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product obtained is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines. It also shows potential as an antiviral agent against HIV-1. Additionally, it has been found to possess anti-inflammatory and antinociceptive properties.

properties

IUPAC Name

1-[4-(difluoromethoxy)-2-methylphenyl]-3-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2OS/c1-11-3-5-13(6-4-11)10-20-17(23)21-15-8-7-14(9-12(15)2)22-16(18)19/h3-9,16H,10H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYMVBJJSSKANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC2=C(C=C(C=C2)OC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea

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